Monoethanolamine caprate

Surfactant Science Colloidal Chemistry Drug Delivery

Monoethanolamine caprate (MEA-Caprate), with CAS 25859-29-4, is an anionic surfactant salt formed by the neutralization of capric acid (decanoic acid, a C10 saturated fatty acid) with monoethanolamine. This amphiphilic molecule, characterized by a 10-carbon hydrophobic tail and a hydrophilic amino-alcohol headgroup, is distinct from its in-class analogs (e.g., C8, C12, or C14 salts) and sodium salts due to a unique combination of chain length and counterion, which dictates its physicochemical behavior.

Molecular Formula C12H27NO3
Molecular Weight 233.35 g/mol
CAS No. 25859-29-4
Cat. No. B1676720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonoethanolamine caprate
CAS25859-29-4
SynonymsMonoethanolamine caprate;  Decanoic acid, compound with 2-aminoethanol (1:1);  EINECS 247-303-6;  2-aminoethanol,decanoic acid.
Molecular FormulaC12H27NO3
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)[O-].C(CO)[NH3+]
InChIInChI=1S/C10H20O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10(11)12;3-1-2-4/h2-9H2,1H3,(H,11,12);4H,1-3H2
InChIKeyVRUZHFPWMNICEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Monoethanolamine Caprate (CAS 25859-29-4): A C10 Anionic Surfactant Salt for Controlled-Release and Permeation Applications


Monoethanolamine caprate (MEA-Caprate), with CAS 25859-29-4, is an anionic surfactant salt formed by the neutralization of capric acid (decanoic acid, a C10 saturated fatty acid) with monoethanolamine . This amphiphilic molecule, characterized by a 10-carbon hydrophobic tail and a hydrophilic amino-alcohol headgroup, is distinct from its in-class analogs (e.g., C8, C12, or C14 salts) and sodium salts due to a unique combination of chain length and counterion, which dictates its physicochemical behavior . It is primarily used as a research biochemical, often as a permeation enhancer or in studies of surfactant behavior, where its specific molecular geometry influences micellization and membrane interactions .

Monoethanolamine Caprate's Performance: Why a C10-MEA Salt Cannot Be Replaced by C8, C12, or Sodium Analogs


Substituting Monoethanolamine caprate with a closely related salt from the alkanolamine or fatty acid families is not a straightforward swap. The compound's behavior is governed by its specific molecular architecture: a C10 fatty acid chain neutralized by a monoethanolamine cation. This defines key properties like its Critical Micelle Concentration (CMC), hydrophile-lipophile balance, and interactions with lipid bilayers [1]. Replacing the C10 chain with a shorter C8 chain or a longer C12 chain alters the hydrophobic volume, significantly shifting the CMC and membrane fluidization capacity [1]. Similarly, exchanging the monoethanolamine cation for sodium or potassium changes the counterion binding, affecting the surfactant's solubility, pH, and ionic strength, which in turn impacts its performance in complex biological or chemical systems [2].

Comparative Evidence for Monoethanolamine Caprate: CMC and Structural Differentiation


Critical Micelle Concentration (CMC) and Chain Length Dependency

The Critical Micelle Concentration (CMC) of monoethanolamine caprate is reported to be in the range of 10-13 mM . This value is a direct consequence of its C10 chain length. As a class-level inference, increasing the fatty acid chain length for a homologous series of monoethanolamine salts is expected to exponentially decrease the CMC [1]. Therefore, a C12 laurate salt would have a significantly lower CMC, while a C8 caprylate salt would have a higher CMC, making the C10 caprate a middle-ground choice for applications requiring specific micellization kinetics or monomer concentration thresholds .

Surfactant Science Colloidal Chemistry Drug Delivery

Structural Impact on Corrosion Rates in Gas Processing

While not a direct study on the caprate salt, research on alkanolamines shows that increasing the alkyl chain length significantly reduces corrosion rates on carbon steel in gas processing environments [1]. The trend observed for amines was MEA > MMEA > EMEA > BMEA, correlating with longer alkyl substituents providing better surface protection [1]. As a class-level inference, the C10 chain of capric acid, when complexed with MEA, would be expected to impart lower corrosivity compared to simpler MEA or shorter-chain fatty acid salts [1].

Corrosion Science Gas Processing Amine Chemistry

Potential for Enhanced Permeation Due to Membrane Fluidity Modulation

As a permeation enhancer, monoethanolamine caprate monomers can insert into phospholipid bilayers, increasing membrane fluidity . This mechanism is chain-length dependent; medium-chain fatty acids like capric acid (C10) are known to be more effective permeation enhancers than longer-chain fatty acids for certain routes, as they strike a balance between membrane partitioning and aqueous solubility [1].

Drug Delivery Permeation Enhancer Membrane Biophysics

Validated Application Scenarios for Monoethanolamine Caprate (CAS 25859-29-4) in Scientific and Industrial Settings


Drug Delivery Research: Optimizing Permeation Enhancement with a Defined C10-MEA Salt

Based on its known use as a permeation enhancer , monoethanolamine caprate is an ideal candidate for researchers developing oral or transdermal drug delivery systems. Its specific molecular geometry (C10 chain, MEA counterion) can be exploited to study the structure-activity relationship of permeation enhancers. By using a defined salt rather than a mixture, researchers can more precisely control and understand its interaction with epithelial cell membranes and tight junctions, allowing for optimized formulation design and better data reproducibility .

Surfactant and Colloidal Science: A Model Compound for CMC and Micellization Studies

The reported CMC range of 10-13 mM for monoethanolamine caprate provides a quantitative benchmark for researchers in surfactant science. This compound can serve as a model C10 anionic surfactant to investigate the effects of counterion identity (MEA vs. sodium) on micellization thermodynamics, surface tension reduction, and phase behavior. Its well-defined structure makes it suitable for fundamental studies that contribute to the design of more complex surfactant systems for industrial applications like detergency, emulsification, or enhanced oil recovery [1].

Corrosion Mitigation in Amine-Based Gas Processing Systems

Drawing on class-level evidence that increased alkyl chain length in amines reduces corrosivity , the C10 chain of monoethanolamine caprate suggests a potential application as a less corrosive additive or alternative in gas processing solvents. Industries operating amine-based CO2 capture or gas sweetening plants could explore the use of this or similar fatty acid-amine salts to formulate corrosion-inhibiting solvent blends, potentially reducing the material degradation and maintenance costs associated with standard MEA solutions .

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